molecular formula C7H5BClF3O3 B2984213 3-Chloro-2-(trifluoromethoxy)phenylboronic acid CAS No. 1942072-67-4

3-Chloro-2-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2984213
CAS No.: 1942072-67-4
M. Wt: 240.37
InChI Key: BJBRMQOBWDQRJJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups. It is widely used in various chemical reactions, particularly in cross-coupling reactions, due to its unique reactivity and stability.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . They are usually bench stable, easy to purify, and often even commercially available .

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds . In addition, the compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. On the other hand, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-chloro-2-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organometallic intermediate. The reaction conditions include low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over the reaction conditions, leading to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, bases like K2CO3 or NaOH, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorine position.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-(Trifluoromethoxy)phenylboronic acid

Uniqueness

3-Chloro-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both chlorine and trifluoromethoxy substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it highly reactive and selective in various chemical reactions. The trifluoromethoxy group, in particular, enhances the stability and reactivity of the boronic acid, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[3-chloro-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-5-3-1-2-4(8(13)14)6(5)15-7(10,11)12/h1-3,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBRMQOBWDQRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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